molecular formula C6H5BrFNO B1408616 4-Amino-3-bromo-2-fluorophenol CAS No. 1804906-40-8

4-Amino-3-bromo-2-fluorophenol

Cat. No.: B1408616
CAS No.: 1804906-40-8
M. Wt: 206.01 g/mol
InChI Key: NXWSTKAUJJWNIL-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, bromo, and fluoro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2-fluorophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-Amino-2-fluorophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile under controlled temperature conditions .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve the use of more cost-effective and scalable methods. One such method includes the sulfonation of 4-nitrophenol followed by catalytic hydrogenation and fluoro-substitution reactions. This method is advantageous due to its lower cost and simplicity in aftertreatment steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-2-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Hydrogen and Catalysts: Used in hydrogenation reactions.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Nitro and Nitroso Derivatives: Formed through oxidation reactions.

Scientific Research Applications

4-Amino-3-bromo-2-fluorophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-2-fluorophenol involves its interaction with various molecular targets and pathways. The presence of halogen atoms and an amino group allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-3-fluorophenol
  • 4-Amino-2-bromophenol
  • 3-Bromo-2-fluorophenol

Comparison: 4-Amino-3-bromo-2-fluorophenol is unique due to the simultaneous presence of amino, bromo, and fluoro substituents, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

4-amino-3-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSTKAUJJWNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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